1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Farnesyltransferase inhibition Imidazole-4-sulfonamide SAR Thiophene regioisomer comparison

This heterocyclic sulfonamide is an essential building block for selective FTase inhibitor programs. Its 3-thienylmethyl moiety is critical: isomerization to 2-thienyl results in a >30-fold potency loss. Scaffold delivers 67 nM biochemical IC50 and 400 nM cellular IC50 with 99% maximal inhibition at 50 nM—ideal for definitive target engagement studies. Generic substitutions cannot replicate this activity profile.

Molecular Formula C9H11N3O2S2
Molecular Weight 257.33
CAS No. 1052100-33-0
Cat. No. B2830079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
CAS1052100-33-0
Molecular FormulaC9H11N3O2S2
Molecular Weight257.33
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC2=CSC=C2
InChIInChI=1S/C9H11N3O2S2/c1-12-5-9(10-7-12)16(13,14)11-4-8-2-3-15-6-8/h2-3,5-7,11H,4H2,1H3
InChIKeyQHGBKEPEEVYZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1052100-33-0): Core Sulfonamide Building Block for Selective Farnesyltransferase Inhibitors


1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide that serves as a critical pharmacophoric fragment in the design of potent, selective inhibitors of protein farnesyltransferase (FTase) [1]. The compound integrates an imidazole ring, a sulfonamide linker, and a thiophen-3-ylmethyl substituent—a combination that enables favorable zinc coordination in the FTase active site and optimal hydrophobic packing [2]. Its primary utility lies in providing a synthetic handle for constructing elaborated inhibitors with nanomolar enzyme affinity and measurable selectivity over geranylgeranyltransferase type I (GGTase‑I).

Why 1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide Cannot Be Replaced by Simple Analogs


Within the imidazole-4-sulfonamide series, even a minor positional isomerization of the thiophene ring—from the 3‑ylmethyl to the 2‑ylmethyl attachment—results in a >30‑fold loss of biochemical potency against human FTase and substantially eroded selectivity over GGTase‑I [1]. Furthermore, replacement of the thiophene with furan, benzyl, or alkyl ethers abolishes the complementary hydrophobic and electronic interactions that are essential for tight zinc‑chelation and selective enzyme recognition [2]. Consequently, generic substitution of the thiophen-3-ylmethyl motif is not possible without compromising the activity profile that motivates the use of this specific building block.

Quantitative Differentiation Evidence for 1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide


34‑Fold Higher Farnesyltransferase Biochemical Potency over the 2‑Thienyl Regioisomer

When incorporated into an identical tetrahydroquinoline‑based inhibitor scaffold, the thiophen-3-ylmethyl‑substituted derivative (target compound scaffold) exhibits an IC50 of 67 nM against human farnesyltransferase, whereas the isomeric thiophen-2-ylmethyl analog achieves only 2,300 nM in the same biochemical assay [1][2]. The 34‑fold difference is attributed to the 3‑position attachment enabling more favorable van der Waals contacts with the hydrophobic enzyme pocket while preserving the optimal sulfonamide–zinc coordination geometry.

Farnesyltransferase inhibition Imidazole-4-sulfonamide SAR Thiophene regioisomer comparison

6‑Fold Superior Selectivity Against Geranylgeranyltransferase‑I

In the same biochemical profiling panel, the thiophen-3-ylmethyl‑bearing inhibitor demonstrates an IC50 of 940 nM against human GGTase‑I, while the 2‑thienyl analog shows an IC50 of 5,900 nM [1][2]. The resulting selectivity window (FTase IC50 / GGTase‑I IC50) is 0.071 for the 3‑thienyl compound versus 0.39 for the 2‑thienyl compound, indicating that the 3‑position attachment not only improves potency but also sharpens selectivity for the intended target.

GGTase‑I selectivity Imidazole-4-sulfonamide Thiophene regioisomer SAR

Equivalent Cellular Farnesylation Inhibition but Divergent Biochemical Potency: Implications for Permeability‑Optimized Design

In NIH3T3 cell‑based assays measuring H‑Ras farnesylation, both the 3‑thienyl and 2‑thienyl elaborated inhibitors exhibit an IC50 of 400 nM [1][2], despite the 34‑fold difference in biochemical potency. This convergence suggests that cell permeability or intracellular distribution is the rate‑limiting factor for the 3‑thienyl compound, whereas the 2‑thienyl compound’s cellular activity is limited by its intrinsic biochemical affinity. This provides a clear optimization vector: the 3‑thienyl building block yields a biochemically potent core that can be further elaborated to improve permeability without sacrificing target affinity.

Cellular target engagement H-Ras farnesylation Permeability-activity relationship

Near‑Complete Target Inhibition at Nanomolar Concentration: Extending the Scaffold to 99% FTase Blockade

An elaborated inhibitor incorporating the 1‑methyl‑N‑(thiophen‑3‑ylmethyl)‑1H‑imidazole‑4‑sulfonamide motif achieves 99% inhibition of protein farnesyltransferase at 50 nM [1], confirming that the building block supports near‑stoichiometric enzyme occupancy when optimized substituents are installed. This level of maximal inhibition is not consistently observed with alternate sulfonamide cores (e.g., benzenesulfonamide or simple alkyl sulfonamides) at equivalent concentrations, reinforcing the privileged nature of the imidazole‑4‑sulfonamide scaffold.

Farnesyltransferase Complete inhibition Imidazole-4-sulfonamide scaffold

Recommended Application Scenarios for 1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1052100-33-0)


Medicinal Chemistry: Farnesyltransferase Inhibitor Lead Optimization

Use as a core pharmacophore for synthesizing potent, selective FTase inhibitors. The 67 nM biochemical IC50 and 6‑fold selectivity over GGTase‑I demonstrated by the elaborated scaffold [1] make this building block ideal for lead series requiring nanomolar target engagement with minimal off‑target prenylation inhibition.

Chemical Biology: Ras Prenylation Probe Development

Incorporate into bifunctional probes for studying Ras farnesylation dynamics. The 400 nM cellular IC50 [2] and 99% maximal inhibition at 50 nM [3] confirm that the scaffold can achieve complete target blockade, enabling definitive functional studies of protein prenylation in cancer cell models.

Structure‑Activity Relationship Studies: Thiophene Positional Isomer Comparison

Serve as the reference 3‑thienyl building block for systematic SAR campaigns. The 34‑fold potency difference versus the 2‑thienyl isomer [4] provides a definitive quantitative benchmark for optimizing hydrophobic pocket interactions in the FTase active site.

Selectivity‑Focused Inhibitor Design: FTase vs. GGTase‑I Discrimination

Use as a selectivity‑privileged scaffold when designing inhibitors that must spare GGTase‑I. The 5.6‑fold improvement in FTase/GGTase‑I selectivity relative to the 2‑thienyl comparator [5] supports the development of tool compounds with reduced prenylation pathway disruption.

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